molecular formula C10H12N2O B14523886 N-(2-Isocyanatoethyl)-N-methylaniline CAS No. 62675-37-0

N-(2-Isocyanatoethyl)-N-methylaniline

Cat. No.: B14523886
CAS No.: 62675-37-0
M. Wt: 176.21 g/mol
InChI Key: PPYUJRCQGVQTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Isocyanatoethyl)-N-methylaniline: is a chemical compound characterized by the presence of an isocyanate group attached to an ethyl chain, which is further connected to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Isocyanatoethyl)-N-methylaniline typically involves the reaction of N-methylaniline with 2-isocyanatoethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of N-methylaniline: N-methylaniline is synthesized by methylation of aniline using methyl iodide or dimethyl sulfate.

    Reaction with 2-isocyanatoethyl chloride: N-methylaniline is then reacted with 2-isocyanatoethyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(2-Isocyanatoethyl)-N-methylaniline undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols, to form urethanes, ureas, and thioureas, respectively.

    Polymerization: The compound can undergo polymerization reactions to form polyurethanes and other polymeric materials.

    Substitution Reactions: The aromatic ring in the methylaniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Alcohols and Amines: React with the isocyanate group to form urethanes and ureas.

    Catalysts: Tertiary amines and metal catalysts are often used to facilitate polymerization reactions.

    Solvents: Aprotic solvents like acetone and toluene are commonly used to dissolve the reactants and control the reaction environment.

Major Products Formed:

    Urethanes: Formed by the reaction of the isocyanate group with alcohols.

    Ureas: Formed by the reaction of the isocyanate group with amines.

    Polyurethanes: Formed through polymerization reactions involving the isocyanate group.

Scientific Research Applications

Chemistry: N-(2-Isocyanatoethyl)-N-methylaniline is used as a building block in the synthesis of various polymers and copolymers. Its reactivity with compounds containing active hydrogen atoms makes it valuable in the production of polyurethanes and other polymeric materials.

Biology and Medicine: The compound’s ability to form stable urethane and urea linkages has potential applications in drug delivery systems and biomedical materials. It can be used to modify the surface properties of biomaterials to enhance biocompatibility and functionality.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity and versatility make it suitable for creating materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Isocyanatoethyl)-N-methylaniline primarily involves the reactivity of the isocyanate group. The isocyanate group contains an electrophilic carbon atom that readily reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. This reactivity is exploited in various applications, including polymerization and surface modification of materials.

Comparison with Similar Compounds

    Isocyanatoethyl Methacrylate: Similar in structure but contains a methacrylate group instead of a methylaniline moiety. It is used as a crosslinker in polymer chemistry.

    2-Isocyanatoethyl Acrylate: Contains an acrylate group and is used in the synthesis of polymers and copolymers.

    Phenyl Isocyanate: Contains a phenyl group instead of an ethyl chain and is used in organic synthesis and polymer chemistry.

Uniqueness: N-(2-Isocyanatoethyl)-N-methylaniline is unique due to the presence of both an isocyanate group and a methylaniline moiety. This combination imparts specific reactivity and properties that are valuable in various applications, particularly in the synthesis of specialized polymers and materials with tailored properties.

Properties

CAS No.

62675-37-0

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-(2-isocyanatoethyl)-N-methylaniline

InChI

InChI=1S/C10H12N2O/c1-12(8-7-11-9-13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

PPYUJRCQGVQTLO-UHFFFAOYSA-N

Canonical SMILES

CN(CCN=C=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.